

Isoliquiritin Apioside anti-angiogenic potency assessment

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Compound Focus: Isoliquiritin Apioside

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Comparative Anti-Angiogenic Potency

Feature	Isoliquiritin Apioside (ISLA)	Isoliquiritigenin (ISL)
Overall Angiogenic Effect	Anti-angiogenic [1] [2] [3]	Pro-angiogenic [4]
Key Molecular Targets	MMP-2, MMP-9 [1] [3]; MAPK pathways [1] [3]; NF- κ B [1] [3]; HIF-1 α [1] [3]	VEGFR-2 [5]; Raf/MEK pathway [4]
Effects on Endothelial Cells	Inhibits migration & tube formation [1] [3]	Promotes proliferation, migration & tube formation [4]
Effects on Cancer Cells	Reduces pro-angiogenic factor (VEGF, MMP-9) production [1] [3]	Inhibits cancer cell VEGF expression [5]
In Vivo/Ex Vivo Evidence	Inhibits vessel formation in chick chorioallantoic membrane (CAM) assay [1] [3]	Restores vessel formation in VEGF inhibitor-treated zebrafish [4]
Reported Potency	Suppresses angiogenesis at concentrations up to 100 μ M (non-cytotoxic) [1]	One study ranked its anti-tube formation potency as lower than ISL [6]

Detailed Experimental Data on ISLA

For researchers looking to replicate or build upon these findings, here is a summary of key experimental data and conditions for ISLA.

Assay Type	Experimental Model	Key Measured Outcomes	ISLA Concentration Range
Cell Viability	HT1080 cells, HUVECs	No cytotoxicity observed	Up to 100 μ M [1]
Tube Formation	HUVECs on Matrigel	Significant reduction in the length and number of tube-like structures	Not specified [1]
Cell Migration	HUVECs (Transwell/scratch-wound)	Significant inhibition of migration	Not specified [1]
Cell Invasion	HT1080 cells (Transwell/spheroid)	Significant suppression of invasion	Not specified [1]
Pro-angiogenic Factor Secretion	HT1080 cells (under normoxia & hypoxia)	Reduced levels of VEGF and MMP-9	25, 50 μ M [1]
MMP Activity	HT1080 cells (gelatin zymography)	Decreased PMA-induced MMP-2 and MMP-9 activity	25, 50 μ M [1]
In Ovo Angiogenesis	Chick Chorioallantoic Membrane (CAM)	Significant suppression of new vessel formation with/without VEGF	10, 20 μ g/CAM egg [1]

Experimental Protocols

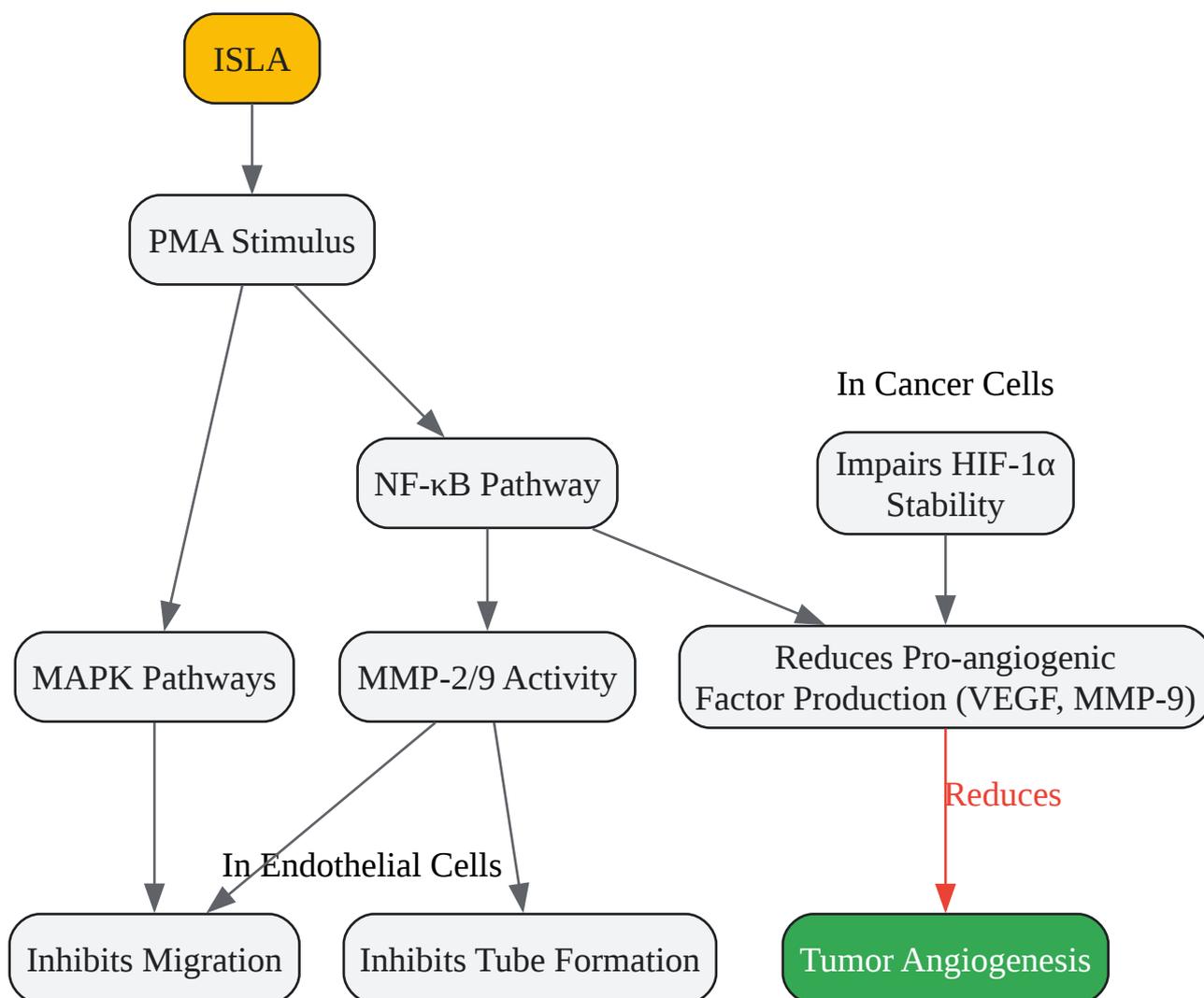
For key experiments, the methodologies were as follows:

- **Gelatin Zymography for MMP Activity [1]:**

- **Cell Treatment:** Serum-starve cells (e.g., HT1080), pre-treat with ISLA for 12 hours, then stimulate with PMA (20 nM) for 24 hours.
 - **Sample Collection:** Collect culture supernatants and centrifuge to remove debris.
 - **Gel Electrophoresis:** Load samples onto an 8% SDS-PAGE gel containing 0.1% gelatin.
 - **Gel Processing:** Wash gels in 2.5% Triton X-100 solution, then incubate in activation buffer (Tris-HCl, NaCl, CaCl₂, ZnCl₂) at 37°C for 24-48 hours.
 - **Staining & Analysis:** Stain gels with Coomassie Blue. Proteolytic activity appears as clear bands against a blue background.
- **Chick Chorioallantoic Membrane (CAM) Assay [1]:**
 - **Preparation:** On day 10 of incubation, create a small window in the eggshell to access the CAM.
 - **Application:** Place a sterile filter disk onto the CAM. Load ISLA (e.g., 10-20 µg/egg) directly onto the disk. VEGF can be co-applied as a pro-angiogenic stimulus.
 - **Incubation:** Seal the window and incubate for 2-3 days.
 - **Visualization & Quantification:** Observe and photograph blood vessels. Vessel formation is quantified by counting vessel branches within the defined area.

Signaling Pathway of ISLA's Anti-Angiogenic Action

The following diagram summarizes the key mechanistic pathways through which ISLA exerts its anti-angiogenic effects, as identified in the research [1] [3]:



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Interpretation of the Data

- **ISLA's Anti-angiogenic Profile:** The body of evidence confirms that ISLA is a genuine anti-angiogenic compound. Its efficacy stems from a multi-target mechanism: it directly hinders endothelial cell function and suppresses the production of pro-angiogenic signals from tumor cells [1] [3].
- **Critical Distinction from Isoliquiritigenin (ISL):** The comparison highlights a crucial structure-activity relationship. Despite being a derivative of ISL, ISLA has a distinct biological effect on angiogenesis. This suggests that specific structural features, such as the presence of sugar moieties in ISLA, critically determine its function [6].

- **Research Applications:** The provided experimental protocols and concentration ranges offer a solid foundation for designing future studies to confirm ISLA's potency, explore its effects in other models, or elucidate its structure-activity relationships further.

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References

1. Isoliquiritin Apioside Suppresses in vitro Invasiveness and ... [pmc.ncbi.nlm.nih.gov]
2. Isoliquiritin apioside | MMP inhibitor | Mechanism [selleckchem.com]
3. Isoliquiritin Apioside Suppresses in vitro Invasiveness and ... [pubmed.ncbi.nlm.nih.gov]
4. Pro-angiogenic activity of isoliquiritin on HUVECs in vitro ... [sciencedirect.com]
5. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer ... [journals.plos.org]
6. Licorice isoliquiritigenin dampens angiogenic activity via ... [sciencedirect.com]

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